molecular formula C24H29N3O5S B2699971 3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034302-19-5

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2699971
CAS RN: 2034302-19-5
M. Wt: 471.57
InChI Key: MZKXYDRNOHIZDD-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H29N3O5S and its molecular weight is 471.57. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heterocyclic Systems

Research has highlighted the synthesis of complex heterocyclic systems, such as thieno[2,3-d]pyrimidine derivatives, through cascade reactions involving 3-cyanopyridine-2(1H)-thiones. This process leads to the formation of derivatives with potential for further exploration in medicinal chemistry and material science. The method demonstrates the compound's role in constructing novel chemical structures and exploring their diverse applications (Dotsenko, Sventukh, & Krivokolysko, 2012).

Photophysical Properties and Sensing Applications

Another study has identified the compound's utility in designing donor–π–acceptor systems for photophysical studies. The research developed novel chromophores based on pyrimidine derivatives, showcasing their potential in solid-state fluorescence and as colorimetric pH sensors. This application is critical for developing new materials with specific optical properties for sensing and electronic devices (Yan et al., 2017).

Urease Inhibition Activity

In the realm of medicinal chemistry, derivatives of the thieno[2,3-d]pyrimidine scaffold have been synthesized and evaluated for their urease inhibition activity. This research indicates the potential of such compounds in developing new therapeutic agents targeting urease-related diseases. The findings open avenues for the synthesis of targeted inhibitors with improved efficacy (Rauf et al., 2010).

Synthesis of Polynuclear Heterocycles

Further research on the synthesis of polynuclear heterocycles has shown the versatility of thieno[2,3-d]pyrimidine compounds in generating biologically active molecules. These compounds have demonstrated a range of activities, including adenosine kinase inhibition, platelet aggregation inhibition, and anticancer activities. The ability to synthesize diverse derivatives underscores the compound's significance in drug discovery and development (El-Gazzar, Hussein, & Aly, 2006).

Antagonistic Activity on GnRH Receptors

The compound has also been investigated for its role as a GnRH receptor antagonist, with studies focusing on the synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives. These compounds have shown promise in treating reproductive diseases, highlighting the compound's application in therapeutic interventions (Guo et al., 2003).

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-14-8-6-7-11-25(14)20(28)13-26-23-21(15(2)16(3)33-23)22(29)27(24(26)30)18-10-9-17(31-4)12-19(18)32-5/h9-10,12,14H,6-8,11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKXYDRNOHIZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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